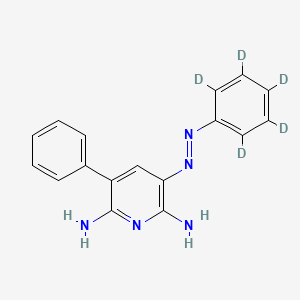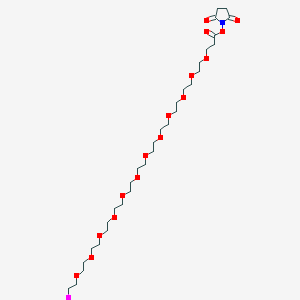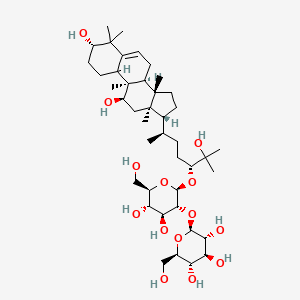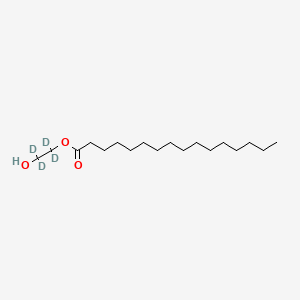
(22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside is a complex steroidal glycoside. This compound is characterized by its unique structure, which includes a steroid backbone with an epidioxy group and a glucopyranoside moiety. It is found in certain fungi and plants and has attracted interest due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside typically involves multiple steps, starting from ergosterol. The key steps include:
Oxidation: Ergosterol is oxidized to introduce the epidioxy group.
Glycosylation: The hydroxyl group at the 3-position is glycosylated using a glucopyranosyl donor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure. biotechnological methods involving the cultivation of fungi or plants that naturally produce this compound can be employed. Extraction and purification processes are then used to isolate the compound.
化学反応の分析
Types of Reactions
(22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The epidioxy group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to remove the epidioxy group.
Substitution: The glucopyranoside moiety can be substituted with other sugar units.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Glycosyl donors and catalysts like Lewis acids.
Major Products Formed
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of reduced steroidal compounds.
Substitution: Formation of various glycoside derivatives.
科学的研究の応用
(22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a model compound to study steroidal glycosides.
Biology: Investigated for its potential role in fungal and plant metabolism.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new pharmaceuticals and bioactive compounds.
作用機序
The mechanism of action of (22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Steroid Receptors: Modulating the activity of steroid hormone receptors.
Inhibiting Enzymes: Inhibiting key enzymes involved in inflammatory pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through specific signaling pathways.
類似化合物との比較
Similar Compounds
Ergosterol: The precursor to (22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside.
Ergosterol Peroxide: Another oxidized derivative of ergosterol.
Steroidal Glycosides: A broad class of compounds with similar glycosidic linkages.
Uniqueness
This compound is unique due to its specific epidioxy group and glucopyranoside moiety, which confer distinct biological activities compared to other steroidal glycosides.
特性
分子式 |
C34H54O8 |
|---|---|
分子量 |
590.8 g/mol |
IUPAC名 |
2-[[(1S,6R,10R,15S)-5-(5,6-dimethylhept-3-en-2-yl)-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C34H54O8/c1-19(2)20(3)7-8-21(4)23-9-10-25-31(23,5)13-12-26-32(6)14-11-22(17-33(32)15-16-34(25,26)42-41-33)39-30-29(38)28(37)27(36)24(18-35)40-30/h7-8,15-16,19-30,35-38H,9-14,17-18H2,1-6H3/t20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31-,32-,33-,34+/m1/s1 |
InChIキー |
CKJZKFPVVUQBMB-BIYBYZBUSA-N |
異性体SMILES |
CC(C)C(C)C=CC(C)C1CCC2[C@@]1(CCC3[C@]24C=C[C@@]5([C@@]3(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)OO4)C |
正規SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)OO4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





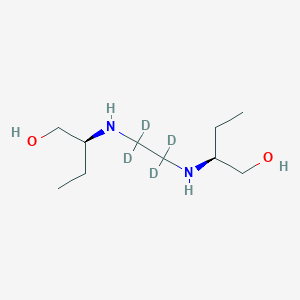
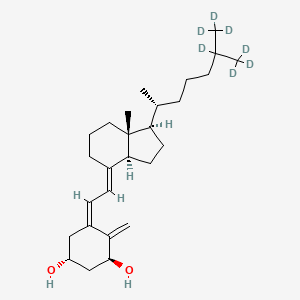
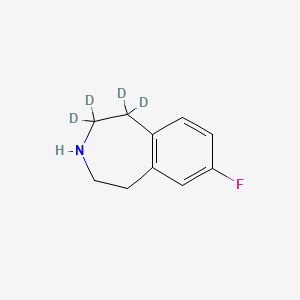
![[pThr3]-CDK5 Substrate (TFA)](/img/structure/B12426853.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12426873.png)
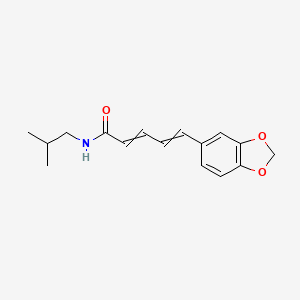
![[2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone](/img/structure/B12426877.png)
